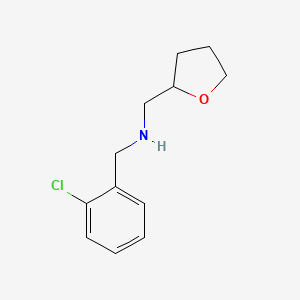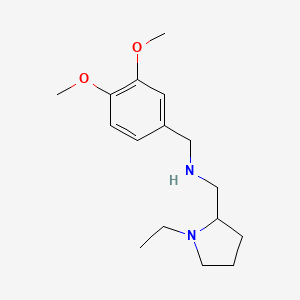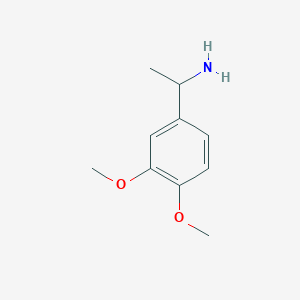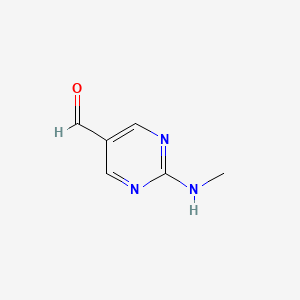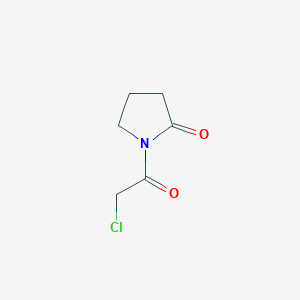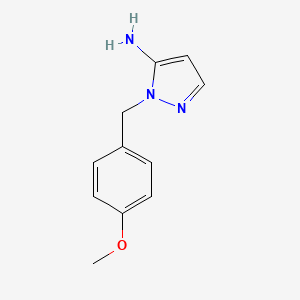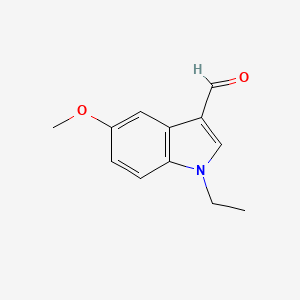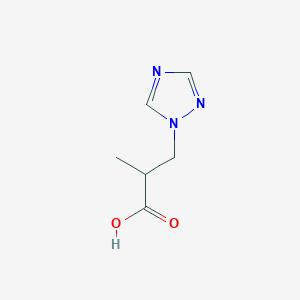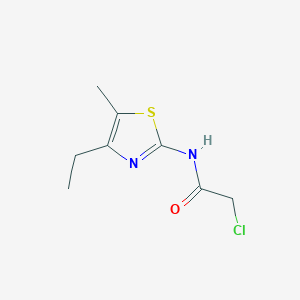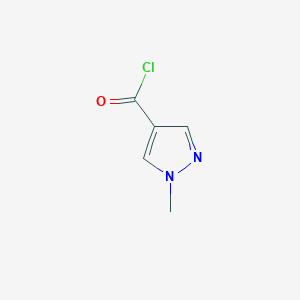
2,2,2-Trichloro-N-(pyridin-3-YL)acetamide
Übersicht
Beschreibung
2,2,2-Trichloro-N-(pyridin-3-YL)acetamide is a chemical compound with the molecular formula C₇H₅Cl₃N₂O and a molecular weight of 239.486 g/mol . It is characterized by the presence of a pyridyl group attached to an acetamide moiety, which is further substituted with three chlorine atoms.
Vorbereitungsmethoden
The synthesis of 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide typically involves the reaction of pyridine-3-amine with trichloroacetyl chloride under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the mixture is stirred at low temperatures to ensure the formation of the desired product . The reaction can be represented as follows:
Pyridine-3-amine+Trichloroacetyl chloride→this compound
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
2,2,2-Trichloro-N-(pyridin-3-YL)acetamide undergoes various chemical reactions, including:
Hydrolysis: The amide bond can be cleaved under acidic or basic conditions, yielding acetic acid and 3-aminopyridine.
Nucleophilic Substitution: The trichloroacetyl group might undergo nucleophilic substitution reactions with appropriate nucleophiles, replacing one or more chlorine atoms with other functional groups.
Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis and nucleophiles such as amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloro-N-(pyridin-3-YL)acetamide is used in various scientific research applications, including:
Chemical Research: It is utilized in the synthesis of various compounds, particularly in the development of new chemical entities.
Biological Research: Compounds including this compound have been studied for their potential as inhibitors of collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis.
Pharmaceutical Research: The compound is explored for its potential therapeutic applications, although it is primarily used for research purposes and not for human therapeutic applications.
Wirkmechanismus
its potential as an inhibitor of collagen prolyl-4-hydroxylase suggests that it may interfere with the enzyme’s activity, thereby affecting collagen synthesis. The molecular targets and pathways involved in this process are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trichloro-N-(pyridin-3-YL)acetamide can be compared with other similar compounds, such as:
2,2,2-Trichloroacetamide: This compound also contains a trichloroacetyl group but lacks the pyridyl moiety, making it less versatile in terms of chemical interactions.
N-(Pyridin-3-yl)acetamide: This compound contains the pyridyl and acetamide groups but lacks the trichloro substitution, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in the combination of the trichloroacetyl and pyridyl groups, which confer distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
2,2,2-trichloro-N-pyridin-3-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3N2O/c8-7(9,10)6(13)12-5-2-1-3-11-4-5/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJBRNJSFKORJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392558 | |
| Record name | 2,2,2-TRICHLORO-N-(PYRIDIN-3-YL)ACETAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82202-41-3 | |
| Record name | 2,2,2-TRICHLORO-N-(PYRIDIN-3-YL)ACETAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-PYRIDYL)-2,2,2-TRICHLOROACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(cyanoacetyl)amino]-5-[(dimethylamino)-carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B1351622.png)
![6-[(Pyridin-3-ylmethyl)-carbamoyl]-cyclohex-3-enecarboxylic acid](/img/structure/B1351624.png)
